molecular formula C14H15N3O2S B14474631 4-Methyl-N-(5-methyl-1-(1,2-propadienyl)-1H-imidazol-2-yl)benzenesulfonamide CAS No. 71795-39-6

4-Methyl-N-(5-methyl-1-(1,2-propadienyl)-1H-imidazol-2-yl)benzenesulfonamide

Cat. No.: B14474631
CAS No.: 71795-39-6
M. Wt: 289.35 g/mol
InChI Key: OAJPASHOEUGTGK-RQZCQDPDSA-N
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Description

4-Methyl-N-(5-methyl-1-(1,2-propadienyl)-1H-imidazol-2-yl)benzenesulfonamide is a complex organic compound characterized by its unique molecular structure. This compound is part of the benzenesulfonamide family, known for their diverse applications in various fields, including medicinal chemistry and industrial processes.

Preparation Methods

The synthesis of 4-Methyl-N-(5-methyl-1-(1,2-propadienyl)-1H-imidazol-2-yl)benzenesulfonamide involves multiple steps, starting with the preparation of the core benzenesulfonamide structure. The synthetic route typically includes:

    Formation of the benzenesulfonamide core: This is achieved by reacting benzenesulfonyl chloride with an appropriate amine under controlled conditions.

    Introduction of the imidazole ring: The imidazole ring is synthesized separately and then coupled with the benzenesulfonamide core.

    Addition of the propadienyl group:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

4-Methyl-N-(5-methyl-1-(1,2-propadienyl)-1H-imidazol-2-yl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides or hydroxyl groups are introduced.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Methyl-N-(5-methyl-1-(1,2-propadienyl)-1H-imidazol-2-yl)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving inflammation and infection.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-Methyl-N-(5-methyl-1-(1,2-propadienyl)-1H-imidazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Compared to other benzenesulfonamide derivatives, 4-Methyl-N-(5-methyl-1-(1,2-propadienyl)-1H-imidazol-2-yl)benzenesulfonamide stands out due to its unique structural features and diverse applications. Similar compounds include:

    4-Methyl-N-(1,2-propadienyl)benzenesulfonamide: Lacks the imidazole ring, resulting in different chemical and biological properties.

    N-(5-methyl-1-(1,2-propadienyl)-1H-imidazol-2-yl)benzenesulfonamide: Lacks the methyl group on the benzene ring, affecting its reactivity and applications.

Properties

CAS No.

71795-39-6

Molecular Formula

C14H15N3O2S

Molecular Weight

289.35 g/mol

IUPAC Name

(4-methylphenyl)sulfonyl-[(1E)-5-methyl-1-prop-2-enylideneimidazol-1-ium-2-yl]azanide

InChI

InChI=1S/C14H15N3O2S/c1-4-9-17-12(3)10-15-14(17)16-20(18,19)13-7-5-11(2)6-8-13/h4-10H,1H2,2-3H3/b17-9+

InChI Key

OAJPASHOEUGTGK-RQZCQDPDSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)[N-]C\2=NC=C(/[N+]2=C\C=C)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[N-]C2=NC=C([N+]2=CC=C)C

Origin of Product

United States

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